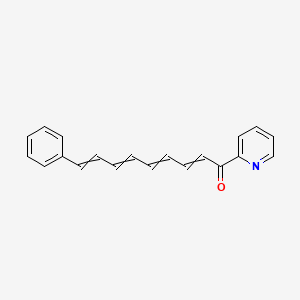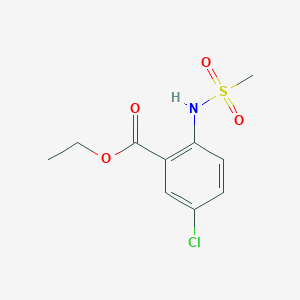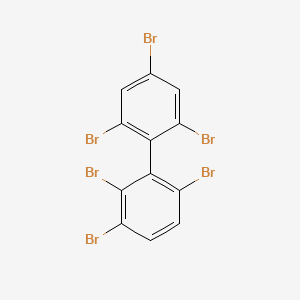
2,2',3,4',6,6'-Hexabromobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,4’,6,6’-Hexabromobiphenyl is a member of the polybrominated biphenyl group, which is known for its high bioaccumulation, chronic toxicity, and environmental persistence . This compound has been used primarily as a flame retardant in various industrial applications, particularly in the 1970s . Due to its toxic effects and persistence, it has been classified as a persistent organic pollutant (POP) and is subject to strict regulations .
准备方法
The synthesis of 2,2’,3,4’,6,6’-Hexabromobiphenyl typically involves the bromination of biphenyl compounds. One common method is the bromination of 1,3,5-tribromobenzene . The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions . Industrial production methods have historically involved large-scale bromination processes, but the production and use of this compound have been significantly reduced due to regulatory restrictions .
化学反应分析
2,2’,3,4’,6,6’-Hexabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2’,3,4’,6,6’-Hexabromobiphenyl has been studied extensively for its environmental impact and toxicological effects. It has been used in research to understand the behavior of persistent organic pollutants in the environment and their bioaccumulation in living organisms . Additionally, it has applications in studying the mechanisms of flame retardancy and the development of safer alternatives . In the field of toxicology, it serves as a model compound for studying the effects of brominated flame retardants on human health and the environment .
作用机制
The toxic effects of 2,2’,3,4’,6,6’-Hexabromobiphenyl are primarily mediated through its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates . This leads to the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . These enzymes are involved in the metabolism and detoxification of various xenobiotics, but their activation can also lead to toxic effects and disruption of cellular processes .
相似化合物的比较
2,2’,3,4’,6,6’-Hexabromobiphenyl is part of a larger group of polybrominated biphenyls (PBBs), which include compounds like 2,2’,4,4’,6,6’-Hexabromobiphenyl and 2,2’,3,4,5,6-Hexabromobiphenyl . These compounds share similar structures and properties, such as high bromine content and environmental persistence . each compound has unique reactivity and toxicological profiles, which can influence their specific applications and regulatory status . The uniqueness of 2,2’,3,4’,6,6’-Hexabromobiphenyl lies in its specific bromination pattern, which affects its chemical behavior and interactions with biological systems .
属性
CAS 编号 |
93261-83-7 |
|---|---|
分子式 |
C12H4Br6 |
分子量 |
627.6 g/mol |
IUPAC 名称 |
1,2,4-tribromo-3-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-3-8(16)10(9(17)4-5)11-6(14)1-2-7(15)12(11)18/h1-4H |
InChI 键 |
IQTCAECVXQIAJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


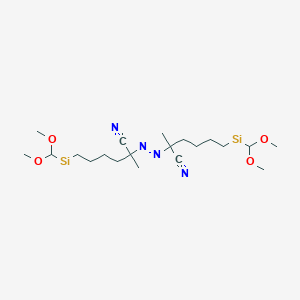
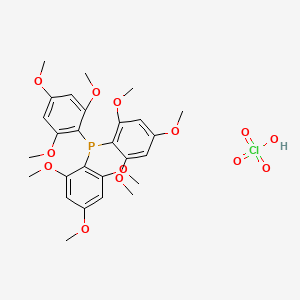
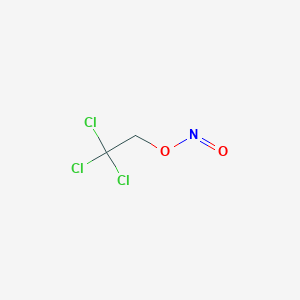
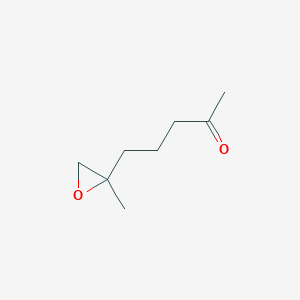
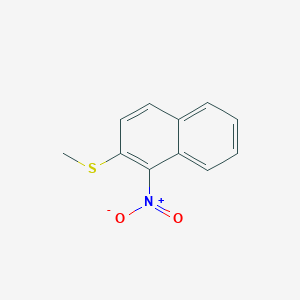
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)


![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
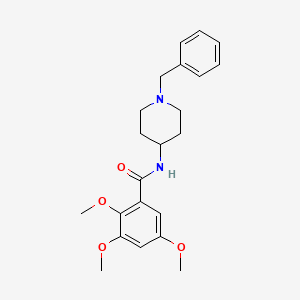
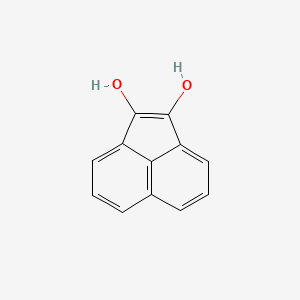
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
